Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate
Brand Name: Vulcanchem
CAS No.: 71215-83-3
VCID: VC18445153
InChI: InChI=1S/C29H19Cl2N5O7S.2Na/c30-22-11-16(34-33-15-4-8-25(37)21(10-15)29(39)40)2-5-19(22)20-6-3-17(12-23(20)31)35-36-28-24(32)7-1-14-9-18(44(41,42)43)13-26(38)27(14)28;;/h1-13,37-38H,32H2,(H,39,40)(H,41,42,43);;/q;2*+1/p-2
SMILES:
Molecular Formula: C29H17Cl2N5Na2O7S
Molecular Weight: 696.4 g/mol

Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate

CAS No.: 71215-83-3

Cat. No.: VC18445153

Molecular Formula: C29H17Cl2N5Na2O7S

Molecular Weight: 696.4 g/mol

* For research use only. Not for human or veterinary use.

Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate - 71215-83-3

Specification

CAS No. 71215-83-3
Molecular Formula C29H17Cl2N5Na2O7S
Molecular Weight 696.4 g/mol
IUPAC Name disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-chlorophenyl]-3-chlorophenyl]diazenyl]-2-hydroxybenzoate
Standard InChI InChI=1S/C29H19Cl2N5O7S.2Na/c30-22-11-16(34-33-15-4-8-25(37)21(10-15)29(39)40)2-5-19(22)20-6-3-17(12-23(20)31)35-36-28-24(32)7-1-14-9-18(44(41,42)43)13-26(38)27(14)28;;/h1-13,37-38H,32H2,(H,39,40)(H,41,42,43);;/q;2*+1/p-2
Standard InChI Key JDCAAORXVGDNBZ-UHFFFAOYSA-L
Canonical SMILES C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])Cl)Cl)N.[Na+].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bisazo backbone connecting naphthalene and biphenyl moieties, with sulfonate, hydroxy, amino, and chloro functional groups contributing to its polarity and reactivity. Its IUPAC name, disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-chlorophenyl]-3-chlorophenyl]diazenyl]-2-hydroxybenzoate, reflects its tetracyclic structure. Key structural attributes include:

  • Azo linkages (-N=N-): Two diazenyl groups enable conjugation and light absorption.

  • Sulphonato groups (-SO₃⁻): Enhance water solubility and ionic character.

  • Chlorine substituents: Increase molecular stability and electron-withdrawing effects.

Physical and Chemical Data

PropertyValue
Molecular FormulaC₂₉H₁₇Cl₂N₅Na₂O₇S
Molecular Weight696.4 g/mol
CAS Registry Number71215-83-3
SolubilityHighly soluble in aqueous media
StabilitySensitive to UV degradation

The disodium salt form ensures solubility in polar solvents, making it suitable for dye formulations.

Synthesis and Manufacturing

Azo Coupling Reactions

Synthesis involves sequential diazotization and coupling steps:

  • Diazotization of 2-amino-8-hydroxy-6-sulphonato-2-naphthylamine: Nitrous acid converts the amine to a diazonium salt.

  • Coupling with 2,2'-dichlorobiphenyl-4-amine: The diazonium salt reacts with the biphenyl derivative, forming the first azo bond.

  • Second Diazotization and Coupling: The intermediate undergoes further diazotization and couples with salicylic acid to yield the final product.

Reaction conditions (pH, temperature, and catalyst selection) critically influence yield and purity. Industrial-scale production requires rigorous purification to remove unreacted intermediates and byproducts.

Industrial Optimization

  • Temperature Control: Maintained at 0–5°C during diazotization to prevent decomposition.

  • pH Adjustment: Alkaline conditions (pH 8–9) favor coupling efficiency.

  • Catalysts: Cupric ions often accelerate azo bond formation.

Applications and Functional Utility

Textile and Pigment Industries

The compound’s chromophoric system absorbs visible light, rendering it effective as:

  • Acid Dyes: For protein fibers (wool, silk) due to sulfonate groups enabling electrostatic interactions.

  • Reactive Dyes: Forms covalent bonds with cellulose under alkaline conditions.

Analytical Chemistry

  • pH Indicators: Hydroxy and azo groups enable colorimetric responses to pH changes.

  • Metal Ion Detection: Selective binding to transition metals via sulfonate and hydroxy motifs.

Environmental and Toxicological Profile

Ecotoxicological Risks

Azo dyes are scrutinized for potential ecosystem impacts:

  • Persistence: Chlorine substituents may hinder biodegradation.

  • Bioaccumulation: Low log P values (-2.5 to -1.8) suggest limited lipid solubility, reducing bioaccumulation potential .

Human Health Considerations

  • Acute Toxicity: Limited data; structural analogs show low oral LD₅₀ (>2000 mg/kg in rodents).

  • Mutagenicity: Azo bonds may reductively cleave to aromatic amines, some of which are carcinogenic .

Regulatory Status and Compliance

Global Regulations

  • EU REACH: Requires registration for imports >1 ton/year.

  • U.S. EPA TSCA: Listed on the Toxic Substances Control Act Inventory.

Future Directions and Research Gaps

Advanced Material Applications

  • Nanoparticle Synthesis: Thermal decomposition of metal chelates could yield functional oxides (e.g., Fe₂O₃ nanoparticles) .

  • Photodynamic Therapy: Azo dyes with heavy metal complexes may act as photosensitizers.

Environmental Mitigation

  • Bioremediation Strategies: Microbial consortia capable of cleaving azo bonds under anaerobic conditions.

  • Green Synthesis: Enzyme-catalyzed coupling to reduce hazardous waste.

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